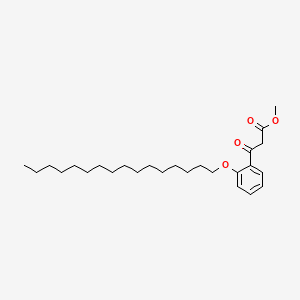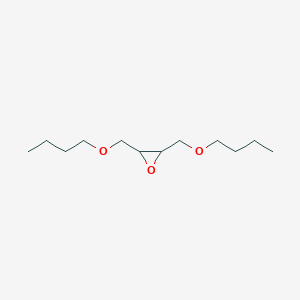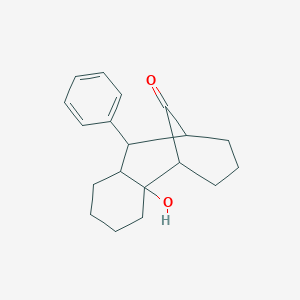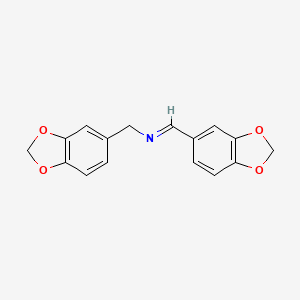
Ethyl 4-(dicyanomethyl)-2,6-dimethylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a dicyanomethyl group attached to the nicotinate core, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate typically involves the reaction of ethyl 2,6-dimethylnicotinate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition mechanism, where the malononitrile acts as a nucleophile, attacking the electrophilic carbon of the nicotinate ester. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as phase-transfer catalysts can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted nicotinates with various functional groups.
科学研究应用
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.
Industry: In materials science, it is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用机制
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can be compared with other nicotinate derivatives such as ethyl 2,6-dimethylnicotinate and ethyl 4-cyanomethyl-2,6-dimethylnicotinate. The presence of the dicyanomethyl group in ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate imparts unique electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound in synthetic chemistry and materials science.
相似化合物的比较
- Ethyl 2,6-dimethylnicotinate
- Ethyl 4-cyanomethyl-2,6-dimethylnicotinate
- Ethyl 4-(tricyanomethyl)-2,6-dimethylnicotinate
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
ethyl 4-(dicyanomethyl)-2,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-4-18-13(17)12-9(3)16-8(2)5-11(12)10(6-14)7-15/h5,10H,4H2,1-3H3 |
InChI 键 |
FYLQCOUWBGECML-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)




![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)





